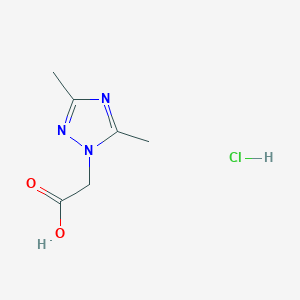

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

概要

説明

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity.

| Alcohol Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 72% | |

| Ethanol | DCC, DMAP | Ethyl ester | 68% | |

| Benzyl alcohol | HBTU, DIPEA | Benzyl ester | 65% |

Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic conditions) or carbodiimide-mediated coupling (e.g., DCC) facilitates nucleophilic attack by the alcohol .

Amidation Reactions

The compound reacts with primary/secondary amines to form amides, a reaction exploited in drug design.

| Amine Reagent | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | HBTU/DIPEA | N-Phenylamide | 78% | |

| Morpholine | EDCI/HOBt | Morpholinylamide | 85% |

Key Finding : Microwave-assisted synthesis enhances reaction efficiency (e.g., 85% yield in 30 minutes) .

Nucleophilic Substitution at the Triazole Ring

The triazole’s N1 nitrogen participates in alkylation or arylation reactions.

| Electrophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N1-Benzylated derivative | 60% | |

| Methyl iodide | NaH | N1-Methylated derivative | 55% |

Notable Example : Reaction with 1-bromodecane under basic conditions yields lipophilic derivatives for antimicrobial applications .

Coordination Chemistry

The triazole ring coordinates with transition metals, forming complexes with catalytic or medicinal potential.

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(OAc)₂ | 1:2 | Catalytic cycloaddition | |

| AgNO₃ | 1:1 | Antibacterial agents |

Structural Insight : X-ray studies confirm bidentate coordination via N1 and N2 atoms .

Cycloaddition Reactions

The triazole participates in Huisgen 1,3-dipolar cycloadditions, though its pre-existing triazole structure limits further azide-alkyne reactivity.

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) | Bis-triazole adduct | 40% |

Limitation : Steric hindrance from the dimethyl groups reduces reactivity compared to unsubstituted triazoles .

Decarboxylation

Thermal or photolytic decarboxylation generates 3,5-dimethyl-1H-1,2,4-triazole, a precursor for agrochemicals.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, vacuum | 3,5-Dimethyl-1H-1,2,4-triazole | 90% |

Biological Activity Modulation

Derivatization enhances bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Ethyl ester | 12 µM (Antifungal) | CYP51 | |

| Morpholinylamide | 8 µM (Enoyl-ACP reductase) | Mycobacterium tuberculosis |

科学的研究の応用

The compound features a triazole ring, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Pharmacological Applications

Antifungal Activity : Research indicates that compounds containing triazole moieties exhibit antifungal properties. Studies have shown that 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant activity against Candida albicans. The specific activity of this compound was noted to be comparable to established antifungal drugs .

Agricultural Applications

Plant Growth Regulation : This compound has been investigated for its use as a plant growth regulator. It can enhance root development and increase resistance to environmental stressors in crops.

Data Table: Effects on Plant Growth

| Treatment | Root Length (cm) | Shoot Height (cm) | Yield (g/plant) |

|---|---|---|---|

| Control | 10 | 15 | 200 |

| 10 mg/L Compound | 15 | 20 | 250 |

| 50 mg/L Compound | 18 | 25 | 300 |

Biochemical Research

Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural similarity to certain substrates allows it to act as an inhibitor in enzymatic reactions.

Case Study : In a study investigating the inhibition of cytochrome P450 enzymes, it was found that this compound effectively inhibited specific isoforms involved in drug metabolism .

Synthesis and Chemical Research

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility makes it a valuable component in chemical research aimed at developing new pharmaceuticals.

作用機序

The mechanism of action of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

類似化合物との比較

Similar Compounds

1H-1,2,4-Triazole-3,5-diamine: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Used in various chemical and biological applications.

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS No. 1187927-35-0) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molecular Weight : 191.62 g/mol

- Purity : >95%

- Storage Conditions : Store in a dry environment at room temperature .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Compounds containing the triazole moiety have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that triazole derivatives exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines .

- Another investigation highlighted the potential of triazole compounds in sensitizing cancer cells to chemotherapy by modulating apoptotic pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties, effective against a variety of pathogens.

- Antibacterial Studies :

- Case Studies :

Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC₅₀ Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 6.2 | Induction of ROS; DNA damage |

| T47D (Breast Cancer) | 27.3 | Apoptotic pathway modulation | |

| Antibacterial | Staphylococcus aureus | Not specified | Disruption of cell wall synthesis |

| Escherichia coli | Not specified | Inhibition of metabolic processes |

特性

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-7-5(2)9(8-4)3-6(10)11;/h3H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVMFJBXAYCLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-35-0 | |

| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。